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Cat. No.: B075282 Get Quote

Executive Summary
This guide provides a technical comparison between Native ATP and its halogenated analog, 2-
Fluoro-ATP (2-Fl-ATP). While native ATP is the universal energy currency, 2-Fl-ATP serves as

a specialized "atomic probe" in enzymology. It is primarily utilized for ¹⁹F NMR structural studies

and for dissecting hydrogen-bond requirements within enzyme active sites.

Key Takeaway: 2-Fl-ATP is generally kinetically competent (it works as a substrate) but

electronically distinct. Its fluorine substitution drastically lowers the pKa of the adenine N1

nitrogen, effectively "turning off" its ability to accept protons or strong hydrogen bonds. If your

enzyme loses activity with 2-Fl-ATP despite steric fit, it likely relies on a critical hydrogen bond

at the N1 position.

Part 1: Chemical & Physical Specifications[1]
The structural difference is subtle—a single hydrogen atom replaced by fluorine at the C2

position of the adenine ring—but the electronic consequences are profound.
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Feature Native ATP 2-Fluoro-ATP

Formula

Molecular Weight 507.18 g/mol 525.17 g/mol

Adenine C2 Substituent Hydrogen (H) Fluorine (F)

Steric Radius (C2) ~1.20 Å (Van der Waals) ~1.47 Å (Isosteric mimic)

Electronic Nature Electron-rich purine ring
Electron-deficient (due to F

electronegativity)

N1 pKa (Basicity) ~3.5 – 4.0 (Moderate base) < 1.0 (Very poor base)

H-Bond Capability (N1) Strong Acceptor Weak/Null Acceptor

Primary Detection UV (260 nm), ³¹P NMR ¹⁹F NMR, UV (261 nm)

Fluorescence Negligible
Negligible (Use 2-Aminopurine

for fluorescence)

Part 2: Mechanistic Implications in Enzymology
The "Electronic Knockout" Effect (pKa Shift)
The most critical application of 2-Fl-ATP is probing the role of the N1 nitrogen in substrate

recognition.

Native ATP: The N1 atom has a lone pair that often accepts a hydrogen bond from the

enzyme backbone (e.g., the "hinge region" in kinases).

2-Fl-ATP: The highly electronegative fluorine atom at C2 pulls electron density away from the

ring. This drops the pKa of N1 by >3 units. Consequently, N1 becomes a significantly poorer

hydrogen bond acceptor.

Diagnostic Logic:

If

: The enzyme does not rely on a strong H-bond at N1 for binding.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If

: A hydrogen bond at N1 is likely critical for binding affinity.

¹⁹F NMR Dynamics
Because fluorine is absent in biological systems and 2-Fl-ATP has a 100% natural abundance

isotope (¹⁹F) with high sensitivity, it acts as a background-free spy.

Chemical Shift Anisotropy: The ¹⁹F signal shifts significantly upon binding to the enzyme.

Timescale: It can resolve exchange rates between "open" and "closed" enzyme

conformations that are invisible to static X-ray crystallography.

Part 3: Visualization of Interaction Logic
The following diagram illustrates the structural and functional divergence between the two

molecules in an active site.

Native ATP Binding

2-Fluoro-ATP Binding

Native ATP
(N1 = Strong Acceptor)

Enzyme Donor
(e.g., Backbone NH)

Strong H-Bond
(High Affinity)

2-Fluoro-ATP
(N1 = Weak Acceptor)

Enzyme Donor
(Interaction Lost)

Weak/No H-Bond
(Lower Affinity?)Fluorine Atom

(Electron Withdrawing)
Lowers N1 pKa

Click to download full resolution via product page

Caption: Schematic showing how the electronegative fluorine atom in 2-Fl-ATP disrupts

hydrogen bonding at the N1 position compared to Native ATP.

Part 4: Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b075282?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol A: Comparative Kinetic Assay
(Spectrophotometric)
Objective: Determine if the 2-Fluoro substitution affects

or

.

Reagents:

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

Coupled System (for ATPases): NADH, PEP, Lactate Dehydrogenase (LDH), Pyruvate

Kinase (PK).

Substrate: Native ATP (Stock 100 mM) and 2-Fl-ATP (Stock 100 mM).

Workflow:

Preparation: Prepare two master mixes.

Mix A (Native): Buffer + Substrate + NADH/PEP/LDH/PK + Native ATP (Variable: 0–5 mM).

Mix B (Analog): Buffer + Substrate + NADH/PEP/LDH/PK + 2-Fl-ATP (Variable: 0–5 mM).

Equilibration: Incubate mixes at 25°C for 5 minutes to remove ADP contaminants.

Initiation: Add Enzyme (final conc. 10–50 nM) to initiate reaction.

Measurement: Monitor absorbance at 340 nm (NADH oxidation) continuously for 10 minutes.

Analysis:

Calculate initial velocity (

) for each concentration.

Fit data to the Michaelis-Menten equation:
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.

Compare: Calculate the ratio

. A ratio > 5 indicates N1 is a critical binding determinant.

Protocol B: ¹⁹F NMR Binding Assay
Objective: Detect conformational states.

Sample: Mix Enzyme (50–100 µM) with 2-Fl-ATP (200 µM) in deuterated buffer (

).

Probe: Use a 500+ MHz NMR spectrometer equipped with a fluorine probe.

Reference: Run a standard of free 2-Fl-ATP (-52 ppm approx. relative to TFA, check specific

standard).

Acquisition: Acquire 1D ¹⁹F spectra.

Interpretation:

Sharp Peak: Free ligand (fast tumbling).

Broad/Shifted Peak: Bound ligand (slow tumbling).

Multiple Peaks: Multiple bound conformations (e.g., pre-hydrolysis vs. post-hydrolysis

states).

Part 5: Data Presentation & Interpretation[1][3]
When reporting your results, structure your data to highlight the "Penalty of Substitution."

Example Data Table (Hypothetical Kinase)
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Parameter Native ATP 2-Fluoro-ATP Interpretation

(µM) 15 ± 2 18 ± 3

Isosteric Fit: The

pocket tolerates the

size of F.

(s⁻¹) 120 115

Catalysis Intact:

Chemistry is not rate-

limited by F.

(Binding) 10 µM 120 µM

H-Bond Loss: 12x loss

in affinity implies N1 is

a key anchor.
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Caption: Decision tree for selecting the appropriate ATP analog based on experimental goals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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